

1,4-Dibromo-2,5-dimethoxybenzene physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,4-Dibromo-2,5-dimethoxybenzene
Cat. No.:	B1296824

[Get Quote](#)

An In-depth Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene

Introduction

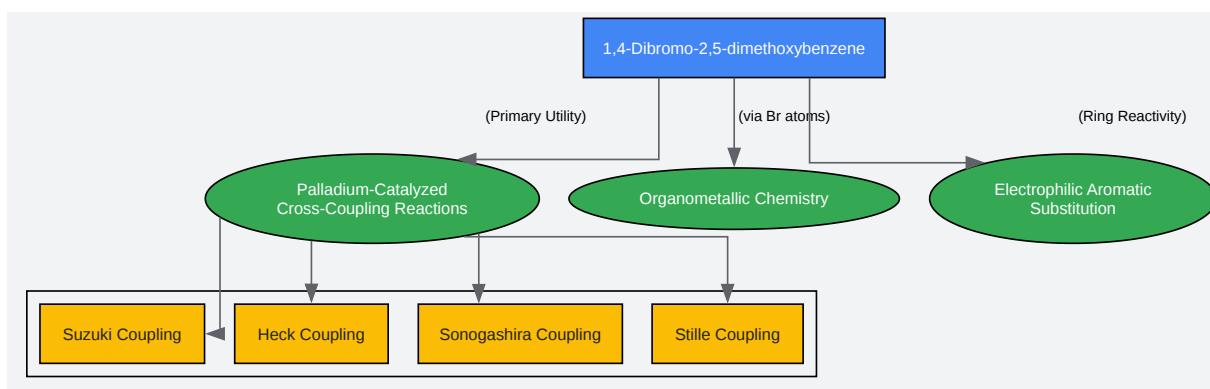
1,4-Dibromo-2,5-dimethoxybenzene is a substituted aromatic organohalogen compound with the chemical formula $C_8H_8Br_2O_2$.^{[1][2]} It presents as a white to off-white or pale pink crystalline solid at room temperature.^{[1][3]} This molecule is a key intermediate in organic synthesis, particularly valued as a building block for more complex molecules in the pharmaceutical and material science sectors.^{[4][5][6]} Its utility stems from the unique electronic properties conferred by two electron-donating methoxy groups and two electron-withdrawing, yet reactive, bromine atoms on the benzene ring.^[7] This guide provides a comprehensive overview of its physical, chemical, and structural properties for researchers, scientists, and professionals in drug development.

Chemical Identity

The fundamental identification parameters for **1,4-Dibromo-2,5-dimethoxybenzene** are summarized below.

Identifier	Value
IUPAC Name	1,4-dibromo-2,5-dimethoxybenzene[4][8][9]
Synonyms	2,5-Dibromo-1,4-dimethoxybenzene, 2,5-Dibromohydroquinone dimethyl ether[8][10][11]
CAS Number	2674-34-2[1][4][8]
Molecular Formula	C ₈ H ₈ Br ₂ O ₂ [2][4][8]
Molecular Weight	295.96 g/mol [2][9]
Canonical SMILES	COc1=CC(=C(C=C1Br)OC)Br[4][9]
InChI	InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3[1][9]
InChIKey	CHCLRVOURKGRSW-UHFFFAOYSA-N[4][8][9]

Physical and Chemical Properties


The physical and chemical characteristics of **1,4-Dibromo-2,5-dimethoxybenzene** determine its handling, storage, and application in synthesis.

Property	Value	Source(s)
Appearance	White to almost white crystals or powder.[1][4][10]	Thermo Fisher, Guidechem
Melting Point	141-149 °C[4][10][12]	Thermo Fisher, ChemicalBook
Boiling Point	290.3 ± 35.0 °C (Predicted)[10]	ChemicalBook
Density	2.24 g/cm ³ [10]	ChemicalBook
Solubility	Insoluble in water.[5][10]	Fisher Scientific, ChemicalBook
Storage	Store in a cool, dry, well-ventilated place away from oxidizing agents.[5] Keep container tightly sealed.[5]	Fisher Scientific

Chemical Reactivity and Applications

The reactivity of **1,4-Dibromo-2,5-dimethoxybenzene** is governed by the interplay between the activating methoxy groups and the bromine substituents. The methoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while the bromine atoms serve as excellent leaving groups in cross-coupling reactions.^[7] This dual functionality makes it a versatile reagent for constructing complex molecular architectures.^[7]

Its primary utility is realized in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.^[7] These reactions allow for the precise substitution of the bromine atoms with a wide variety of carbon-based fragments, enabling the synthesis of advanced materials and pharmaceutical compounds.^[7]

[Click to download full resolution via product page](#)

Figure 1: Reactivity profile of **1,4-Dibromo-2,5-dimethoxybenzene**.

Spectroscopic and Crystallographic Data

Structural elucidation and confirmation are critical for verifying the identity and purity of the compound.

Data Type	Description
¹ H NMR	Spectra available for proton environment analysis.[9][13]
¹³ C NMR	Spectra available for carbon skeleton analysis. [9]
Mass Spec.	NIST Mass Spectrometry data available, with a top peak at m/z 296.[9]
IR Spectra	FTIR and ATR-IR spectra are available for functional group identification.[9][14]
Crystal Data	System: Monoclinic.[6] Cell: a=6.573 Å, b=8.438 Å, c=8.756 Å, β=90.14°.[6] Volume: 485.6 Å ³ .[6] The molecule is generated by inversion symmetry.[6]

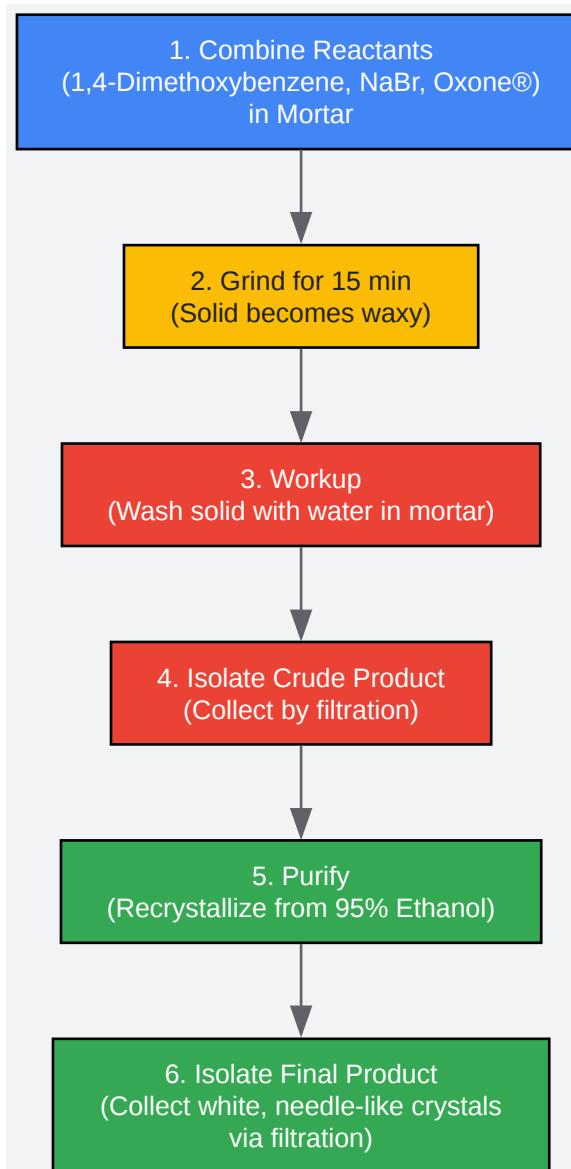
Experimental Protocols

Synthesis: Solventless Dibromination of 1,4-Dimethoxybenzene

This protocol describes an environmentally friendly, solventless synthesis of **1,4-Dibromo-2,5-dimethoxybenzene** adapted from H. A. Tran and S. D. Taylor (2011).[15]

Materials:

- 1,4-Dimethoxybenzene (4.0 mmol, 0.56 g)
- Sodium Bromide (NaBr) (8.0 mmol, 0.82 g)
- Oxone® (Potassium peroxymonosulfate) (4.0 mmol, 2.45 g)
- Mortar and pestle
- 95% Ethyl alcohol


Procedure:

- Place 1,4-dimethoxybenzene and sodium bromide into a mortar.[15]
- Add Oxone® to the mortar.[15]
- Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a free-flowing white powder, then develop a tacky texture, and finally become a waxy solid as orange-brown streaks of bromine appear and fade.[15]
- Once the reaction is complete (uniform waxy texture), add water to the mortar and continue grinding to wash the solid.[15]
- Collect the crude solid product on a fritted funnel and wash with water. The resulting product is a pinkish, dense, grainy solid.[15]

Purification: Recrystallization

Procedure:

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal amount of 95% ethyl alcohol and gently heat with a heat gun until the solid completely dissolves.[15]
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]
- Collect the resulting white, needle-like crystals by Büchner filtration.[15]
- Rinse the crystals with a small amount of ice-cold ethanol and allow them to dry. The expected yield is approximately 83%. [15]

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis and purification.

Safety and Handling

1,4-Dibromo-2,5-dimethoxybenzene is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard Class	GHS Statement	Precautionary Codes (Selected)
Skin Irritation	H315: Causes skin irritation.[3] [9]	P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation.[3][9]	P280, P305+P351+P338
Respiratory Irritation	H335: May cause respiratory irritation.[3][9]	P261, P304+P340

Handling Recommendations:

- Use in a well-ventilated area or fume hood.[15]
- Avoid creating dust.[3]
- Wear protective gloves, safety glasses, and appropriate lab attire.[1][3]
- In case of contact, wash skin or eyes thoroughly with water.[3] Seek medical attention if irritation persists.[1][3]

Conclusion

1,4-Dibromo-2,5-dimethoxybenzene is a highly functionalized aromatic compound with significant utility in synthetic chemistry. Its well-defined physical properties, predictable reactivity in cross-coupling reactions, and established synthesis protocols make it a valuable intermediate for researchers in drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% | Fisher Scientific [fishersci.ca]
- 6. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 1,4-Dibromo-2,5-dimethoxybenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2674-34-2 CAS MSDS (1,4-Dibromo-2,5-dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 1,4-Dibromo-2,5-dimethoxybenzene | 2674-34-2 | TCI EUROPE N.V. [tcichemicals.com]
- 12. A19858.18 [thermofisher.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 1,4-Dibromo-2,5-dimethoxybenzene(2674-34-2) IR Spectrum [chemicalbook.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- To cite this document: BenchChem. [1,4-Dibromo-2,5-dimethoxybenzene physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296824#1-4-dibromo-2-5-dimethoxybenzene-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com